Zinpyr-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

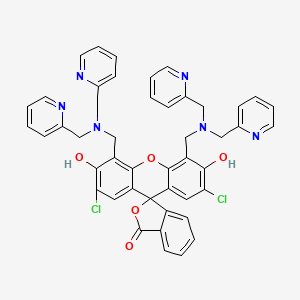

4',5'-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H36Cl2N6O5/c47-39-21-37-43(34(41(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30)58-44-35(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)42(56)40(48)22-38(44)46(37)36-16-2-1-15-33(36)45(57)59-46/h1-22,55-56H,23-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKKSPLNXQJQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)CN(CC6=CC=CC=N6)CC7=CC=CC=N7)CN(CC8=CC=CC=N8)CC9=CC=CC=N9)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36Cl2N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288574-78-7 | |

| Record name | Zinpyr-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288574787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINPYR-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDX98QW19I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zinpyr-1: A Technical Guide to a Fluorescent Zinc Sensor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Zinpyr-1, a widely used fluorescent sensor for the detection of biological mobile zinc. This document details its discovery, mechanism of action, physicochemical properties, and key experimental protocols, presenting quantitative data in a structured format and visualizing complex workflows and mechanisms.

Discovery and Development

This compound was developed as a second-generation fluorescent sensor for zinc (Zn²⁺), building upon a fluorescein (B123965) platform.[1] Its synthesis is a one-step Mannich reaction, making it readily accessible for research purposes.[1] The design rationale was to create a sensor with excitation and emission wavelengths in the visible range, a high quantum yield, and cell permeability, rendering it suitable for intracellular applications.[1]

Mechanism of Action

This compound operates on the principle of photoinduced electron transfer (PET). In its unbound state, the lone pair of electrons on the nitrogen atoms of the di(2-picolyl)amine (DPA) chelating moieties quenches the fluorescence of the fluorescein core. Upon binding of a zinc ion, the nitrogen lone pairs are engaged in coordination, which inhibits the PET process. This inhibition of quenching results in a significant enhancement of the probe's fluorescence.[1]

Physicochemical and Fluorescence Properties

The quantitative characteristics of this compound are summarized in the table below, providing a clear comparison of its properties.

| Property | Value (Apo-Zinpyr-1) | Value (this compound-Zn²⁺ Complex) | Reference(s) |

| Dissociation Constant (Kd) | - | ~0.7 nM | [2][3][4] |

| Quantum Yield (Φ) | 0.38 - 0.39 | 0.87 - 0.92 | [2][3][5] |

| Molar Extinction Coefficient (ε) | 79.5 x 10³ M⁻¹cm⁻¹ (at 515 nm) | 84.0 x 10³ M⁻¹cm⁻¹ (at 507 nm) | [2][3] |

| Excitation Wavelength (λex) | 515 nm | 507 nm | [2][6][7] |

| Emission Wavelength (λem) | ~527 nm | ~523-527 nm | [8][9] |

| Fluorescence Enhancement | - | 3 to 5-fold | [1][3][10] |

Experimental Protocols

Detailed methodologies for two key applications of this compound are provided below, accompanied by workflow diagrams.

General Workflow for Live-Cell Imaging of Mobile Zn²⁺

This protocol outlines the typical steps for using this compound to visualize intracellular mobile zinc in cultured cells.[11][12][13]

Materials:

-

This compound (often as an acetoxymethyl (AM) ester for cell permeability)

-

Anhydrous DMSO

-

Cultured cells (e.g., HeLa, neurons) on glass-bottom imaging dishes

-

Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare a this compound stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM.

-

Cell Loading:

-

Wash cultured cells with HBSS.

-

Incubate cells with 2.5-10 µM this compound in HBSS for 10-30 minutes at 37°C in a CO₂ incubator.[12]

-

-

Wash: Wash the cells three times with HBSS to remove excess probe.[12]

-

Imaging:

-

Mount the dish on a fluorescence microscope.

-

Excite the sample at ~490-507 nm and collect emission at ~515-550 nm.

-

Capture images to observe the intracellular distribution of zinc-dependent fluorescence.

-

Quantification of Free Zinc in Human Serum

This protocol describes a fluorimetric microassay for determining the concentration of free zinc in human serum samples.[14][15]

Materials:

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, cation-depleted)

-

Human serum samples

-

EDTA solution (for Fmin determination)

-

ZnSO₄ solution (for Fmax determination)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Assay Setup: In a 96-well plate, add this compound to the assay buffer (final concentration ~0.05 µM).[14]

-

Sample Addition: Add a small volume of human serum (e.g., 2 µL to 98 µL of the this compound solution).[14]

-

Incubation: Incubate the plate at 37°C. The fluorescence of the sample (F) is typically measured after a set time (e.g., 90 minutes).[14]

-

Determine Minimum Fluorescence (Fmin): To a separate set of wells, add a chelator like EDTA to sequester all zinc, and measure the fluorescence.[14]

-

Determine Maximum Fluorescence (Fmax): To another set of wells, add a saturating concentration of ZnSO₄ to fully saturate the this compound, and measure the fluorescence.[14]

-

Calculate Free Zinc Concentration: Use the following formula to calculate the free zinc concentration:[14]

[Zn²⁺] = Kd * (F - Fmin) / (Fmax - F)

Where Kd is the dissociation constant of the this compound-zinc complex (~0.7 nM).[14]

Applications

This compound has been instrumental in advancing our understanding of zinc biology across various fields. Its applications include:

-

Neurobiology: Imaging the distribution and dynamics of mobile zinc in neurons, particularly in hippocampal mossy fiber terminals.[2]

-

Cell Biology: Visualizing and quantifying zinc in subcellular compartments such as the mitochondria and Golgi apparatus.[12][16]

-

Plant Biology: Studying zinc homeostasis and transport in plants, for example, by examining zinc localization in the roots of Arabidopsis.[10][17]

-

Clinical Diagnostics: Development of assays for measuring free zinc concentrations in biological fluids like serum, which may serve as a biomarker for zinc status.[15]

-

Bacteriology: Investigating the role of zinc signals in bacteria like E. coli.[18]

References

- 1. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 2. researchgate.net [researchgate.net]

- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS 288574-78-7 | Cayman Chemical | Biomol.com [biomol.com]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. e-century.us [e-century.us]

- 13. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A this compound-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The use of the zinc-fluorophore, this compound, in the study of zinc homeostasis in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application of this compound for the investigation of zinc signals in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinpyr-1 as a Zinc Sensor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Zinpyr-1, a widely used fluorescent sensor for the detection of zinc ions (Zn²⁺). It details the core principles of its function, presents key quantitative data, outlines experimental protocols for its use, and provides visualizations of its sensing mechanism and experimental workflows.

Core Principle of this compound as a Zinc Sensor

This compound is a synthetic small molecule designed to exhibit a significant increase in fluorescence intensity upon binding to zinc ions. It belongs to the family of fluorescent sensors that utilize a "fluorophore-receptor" design. In the case of this compound, the fluorophore is a fluorescein (B123965) derivative, which provides the spectroscopic signal, and the receptor is comprised of two di-(2-picolyl)amine (DPA) moieties, which act as the zinc-binding sites.[1]

The sensing mechanism of this compound is based on the principle of photoinduced electron transfer (PET). In its free, unbound state, the lone pair of electrons on the tertiary amine groups of the DPA ligands can quench the fluorescence of the fluorescein core through a PET process. Upon excitation with light, an electron is transferred from the DPA to the excited fluorescein, causing it to return to its ground state non-radiatively, thus resulting in low fluorescence.

When this compound binds to a zinc ion, the DPA ligands coordinate with the metal center. This coordination lowers the energy of the lone pair electrons on the nitrogen atoms, effectively inhibiting the PET process. As a result, the excited fluorescein is no longer quenched and can return to its ground state by emitting a photon, leading to a significant enhancement of its fluorescence intensity.[1][2] This "turn-on" fluorescence response is the basis for its use as a zinc sensor. The binding of this compound to Zn²⁺ is a 1:1 complex.[3]

Quantitative Data

The photophysical and binding properties of this compound are summarized in the table below. These parameters are crucial for designing and interpreting experiments using this sensor.

| Property | Value (this compound) | Value (this compound + Zn²⁺) | Reference |

| Excitation Maximum (λex) | 515 nm | 507 nm | [1][3] |

| Emission Maximum (λem) | ~520-535 nm | ~517-525 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 79.5 x 10³ M⁻¹cm⁻¹ | 84.0 x 10³ M⁻¹cm⁻¹ | [1][3] |

| Fluorescence Quantum Yield (Φ) | 0.38 - 0.39 | 0.87 - 0.92 | [1][3][4] |

| Dissociation Constant (Kd) | 0.7 ± 0.1 nM | - | [3][5] |

| Fluorescence Enhancement | - | ~3.1-fold increase in integrated emission | [1][3] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a one-step Mannich reaction.[1]

Materials:

-

Fluorescein

-

Di-(2-picolyl)amine (DPA)

-

Formaldehyde (B43269) (37% aqueous solution)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve fluorescein in ethanol in a round-bottom flask.

-

Add an excess of di-(2-picolyl)amine and formaldehyde to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Fluorescence Titration for Kd Determination

The dissociation constant (Kd) of this compound for Zn²⁺ can be determined by fluorescence titration.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Buffer solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0)[3]

-

Zn²⁺ solution (e.g., ZnCl₂) of a known concentration

-

A strong chelator for creating zinc-free solutions (e.g., EDTA)

-

Fluorometer

Procedure:

-

Prepare a solution of this compound at a fixed concentration (e.g., 0.5 µM) in the buffer.[3]

-

To determine the minimum fluorescence (F_min), add a strong chelator like EDTA to the this compound solution to scavenge any contaminating zinc ions.[5]

-

Record the fluorescence emission spectrum (e.g., from 500 nm to 650 nm) with excitation at the isosbestic point or at the excitation maximum of the complex (around 507 nm).[3]

-

To the same cuvette, incrementally add small aliquots of the standard Zn²⁺ solution.

-

After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

Continue the additions until the fluorescence intensity reaches a plateau, which corresponds to the maximum fluorescence (F_max) when the sensor is saturated with zinc.[5]

-

Plot the integrated fluorescence intensity as a function of the free Zn²⁺ concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to calculate the dissociation constant (Kd).[3] The free zinc concentration can be calculated using the formula by Grynkiewicz et al.[5]

Mandatory Visualizations

This compound Zinc Sensing Mechanism

Caption: The "turn-on" fluorescence mechanism of this compound upon zinc binding.

Experimental Workflow for Cellular Zinc Imaging

Caption: A typical workflow for imaging intracellular zinc using this compound.

References

- 1. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 2. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 4. Analogues of this compound provide insight into the mechanism of zinc sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A this compound-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

Zinpyr-1: A Technical Guide to Detecting Labile Zinc Pools

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Zinpyr-1, a widely used fluorescent sensor for the detection of labile zinc (Zn²⁺) pools in biological systems. This document details the core principles of this compound, its quantitative properties, detailed experimental protocols, and the underlying signaling mechanisms, offering a valuable resource for researchers in cellular biology, neuroscience, and drug development.

Introduction to this compound

This compound is a cell-permeable, fluorescent sensor designed for the specific detection of labile zinc ions. It belongs to the Zinpyr family of sensors, which are based on a fluorescein (B123965) platform.[1] Its ability to provide a "turn-on" fluorescent signal in the presence of Zn²⁺ makes it an invaluable tool for imaging and quantifying dynamic changes in intracellular zinc concentrations. The detection mechanism relies on a process called photoinduced electron transfer (PET), where the binding of Zn²⁺ inhibits a quenching pathway, leading to a significant increase in fluorescence intensity.[1] This property allows for the visualization of labile zinc pools, which are distinct from the vast majority of zinc that is tightly bound to proteins and plays structural or catalytic roles. The study of these labile pools is crucial for understanding zinc's role in cellular signaling, neurotransmission, and various pathological conditions.[1][2]

Quantitative Properties of this compound

The utility of this compound as a fluorescent zinc sensor is defined by its photophysical and binding properties. The following table summarizes the key quantitative data for this compound, providing a clear reference for experimental design and data interpretation.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~507 nm (Zinc-bound) | A shift from ~515 nm is observed with increasing zinc concentrations.[3][4] |

| Emission Wavelength (λem) | ~526 - 527 nm | |

| Dissociation Constant (Kd) | <1 nM (specifically 0.7 nM at pH 7) | Indicates a high affinity for Zn²⁺, making it suitable for detecting low nanomolar concentrations.[1][4] |

| Quantum Yield (Φ) | ~0.9 (Zinc-bound) | The quantum yield is significantly lower in the absence of zinc (~0.38), providing a 3- to 5-fold fluorescence enhancement upon zinc binding.[1][4] |

| Molar Extinction Coefficient (ε) | 79.5 x 10³ M⁻¹cm⁻¹ (at 515 nm, zinc-free) | |

| Cell Permeability | Yes | Often used as an acetoxymethyl (AM) ester for efficient loading into live cells.[5] |

| Selectivity | High for Zn²⁺ | Shows minimal interference from other biologically relevant metal ions such as Ca²⁺ and Mg²⁺. However, Hg²⁺ and Cd²⁺ can interfere.[6][7] |

Mechanism of Action: A Visual Representation

This compound's ability to detect zinc is based on the principle of photoinduced electron transfer (PET). In its unbound state, the lone pair of electrons on the tertiary amine of the di-2-picolylamine (DPA) chelating moiety quenches the fluorescence of the fluorescein core. Upon binding of a zinc ion, these electrons are drawn towards the metal center, inhibiting the PET process and causing a significant increase in fluorescence emission.

Caption: Mechanism of this compound fluorescence upon zinc binding.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in detecting labile zinc pools in cultured cells and serum samples.

Imaging Labile Zinc in Cultured Cells

This protocol is a general guideline for loading this compound into adherent cells and performing fluorescence microscopy.

Materials:

-

This compound (often as an AM ester)

-

Anhydrous DMSO

-

Cultured cells (e.g., HeLa, neurons) plated on glass-bottom imaging dishes

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

-

N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (for negative control)

-

Zinc Sulfate (ZnSO₄) (for positive control)

Protocol:

-

Prepare a this compound stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM. Store at -20°C, protected from light.

-

Prepare a loading solution: Dilute the this compound stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 2.5-10 µM.[7] The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Cell Loading:

-

Wash the cultured cells twice with the physiological buffer.

-

Incubate the cells with the this compound loading solution for 10-30 minutes at 37°C in a 5% CO₂ incubator.[7]

-

-

Washing: Wash the cells three times with the physiological buffer to remove excess probe.

-

Imaging:

-

Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (e.g., excitation ~490 nm, emission ~530 nm).

-

Acquire baseline fluorescence images.

-

-

Controls (Optional but Recommended):

-

Negative Control (Minimum Fluorescence): To confirm that the observed fluorescence is due to zinc, treat the cells with a membrane-permeable zinc chelator like TPEN (e.g., 50-100 µM) and observe the decrease in fluorescence.[8][9]

-

Positive Control (Maximum Fluorescence): To determine the maximum fluorescence signal, treat the cells with a high concentration of zinc, often in the presence of a zinc ionophore like pyrithione, to saturate the probe.

-

Caption: Experimental workflow for imaging labile zinc in cultured cells.

Fluorimetric Microassay for Free Zinc in Human Serum

This protocol describes a method for quantifying free zinc in human serum using a plate-based fluorimetric assay.[10][11]

Materials:

-

This compound

-

Anhydrous DMSO

-

Human serum samples

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, treated to be metal-free)

-

96-well microplate (black, clear bottom)

-

Microplate fluorometer

-

EDTA solution (for Fmin)

-

Zinc Sulfate (ZnSO₄) solution (for Fmax)

Protocol:

-

Prepare this compound working solution: Dilute a DMSO stock of this compound in the assay buffer to a final concentration of 0.05 µM.[10][12]

-

Assay Setup:

-

Fluorescence Measurement (F): Measure the fluorescence of the samples.

-

Minimum Fluorescence (Fmin): Add a concentrated solution of a strong zinc chelator like EDTA (final concentration ~100 µM) to the wells. Incubate for a short period (e.g., 20 minutes) and measure the fluorescence again.[10]

-

Maximum Fluorescence (Fmax): To a parallel set of wells (or sequentially, if the plate reader allows for additions), add a saturating concentration of ZnSO₄ (final concentration ~500 µM). Incubate for a period (e.g., 90 minutes) and measure the fluorescence.[10]

-

Calculation of Free Zinc Concentration: The free zinc concentration can be calculated using the following formula, which relates the measured fluorescence intensities to the dissociation constant (Kd) of this compound: [Zn²⁺] = Kd * (F - Fmin) / (Fmax - F)

Caption: Workflow for the fluorimetric microassay of free zinc in serum.

Applications in Research and Drug Development

This compound has been widely applied in various research areas to investigate the roles of labile zinc.

-

Neuroscience: To visualize the release of zinc from mossy fiber terminals in the hippocampus and to study its role in neurotransmission and neurodegenerative diseases.[1]

-

Cell Biology: To study zinc homeostasis and the distribution of labile zinc within subcellular organelles like mitochondria, the endoplasmic reticulum, and the Golgi apparatus.[7]

-

Plant Biology: To examine the localization and transport of zinc in plant roots.[8][9]

-

Clinical Research: To develop assays for measuring free zinc concentrations in biological fluids like serum, which may serve as a biomarker for zinc status.[10][11]

-

Drug Development: To screen for compounds that modulate zinc homeostasis and to investigate the mechanisms of drugs that target zinc-binding proteins.

Conclusion

This compound remains a powerful and versatile tool for the detection and quantification of labile zinc pools in a wide range of biological systems. Its high affinity, selectivity, and robust fluorescent response make it an excellent choice for researchers investigating the multifaceted roles of zinc in health and disease. By understanding its quantitative properties and adhering to detailed experimental protocols, scientists can leverage this compound to gain valuable insights into the dynamic world of zinc signaling.

References

- 1. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Application of this compound for the investigation of zinc signals in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. researchgate.net [researchgate.net]

- 9. The use of the zinc-fluorophore, this compound, in the study of zinc homeostasis in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A this compound-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Portrait of Zinpyr-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core spectral properties of Zinpyr-1, a widely utilized fluorescent sensor for the detection of intracellular zinc (Zn²⁺). Understanding these characteristics is paramount for the accurate interpretation of experimental data and the effective design of zinc-related biological assays. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying chemical processes and experimental workflows.

Core Spectral and Photophysical Properties of this compound

This compound is a fluorescein-based probe designed to exhibit a significant increase in fluorescence upon binding to zinc ions. This "turn-on" mechanism is attributed to the inhibition of a photoinduced electron transfer (PET) quenching pathway upon chelation of Zn²⁺. The key spectral and photophysical parameters of this compound are summarized in the table below.

| Property | Condition | Value | Reference |

| Excitation Maximum (λex) | Zinc-free | 515 nm | [1][2][3][4] |

| Zinc-bound (saturating) | 507 nm | [1][2][3][4][5] | |

| Emission Maximum (λem) | Zinc-bound (saturating) | 526 nm, 527 nm, 513-558 nm | [3][4][5][6] |

| Molar Extinction Coefficient (ε) | Zinc-free | 79.5 x 10³ M⁻¹cm⁻¹ (at 515 nm) | [1] |

| Quantum Yield (Φ) | Zinc-free | 0.38 | [1][7][8] |

| Zinc-bound (saturating) | 0.87, 0.92 | [1][7][8] | |

| Dissociation Constant (Kd) | For Zn²⁺ at pH 7 | < 1 nM, 0.7 nM | [1][5][8] |

Elucidating the Mechanism: Zinc-Induced Fluorescence

The fluorescence of this compound is intricately linked to its interaction with zinc ions. The following diagram illustrates the signaling pathway from the non-fluorescent (quenched) state to the highly fluorescent state upon zinc binding.

Experimental Protocols for Spectral Characterization

The accurate determination of this compound's spectral properties relies on precise experimental procedures. The following sections detail the methodologies for key measurements.

Determination of Excitation and Emission Spectra

Objective: To determine the optimal wavelengths for excitation and emission of this compound in its zinc-free and zinc-bound states.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, depleted of multivalent cations)[5]

-

Chelator solution (e.g., 10 mM EDTA in water)

-

Fluorometer

Procedure:

-

Prepare two cuvettes with the assay buffer.

-

To one cuvette, add this compound to a final concentration of approximately 0.05 µM.[5][9] To induce the zinc-free state, add a chelator like EDTA to a final concentration sufficient to scavenge any trace metals.

-

To the second cuvette, add this compound to the same final concentration and an excess of the zinc solution (e.g., 10 µM) to ensure saturation.[9]

-

For the zinc-bound sample, perform an excitation scan by setting the emission wavelength to a value within the expected range (e.g., 545 nm) and scanning the excitation wavelengths from approximately 400 nm to 526 nm.[5] The peak of this scan represents the excitation maximum.

-

Subsequently, perform an emission scan by setting the excitation wavelength to the determined maximum (e.g., 507 nm) and scanning the emission wavelengths from approximately 515 nm to 600 nm.[5][9] The peak of this scan is the emission maximum.

-

Repeat steps 4 and 5 for the zinc-free sample, using appropriate initial scan parameters based on literature values (e.g., excite around 515 nm).

Measurement of Quantum Yield

Objective: To quantify the fluorescence efficiency of this compound.

Materials:

-

This compound samples (zinc-free and zinc-bound, prepared as above)

-

Quantum yield standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 N NaOH, Φ = 0.95)[10]

-

Spectrophotometer and Fluorometer

Procedure:

-

Measure the absorbance of the this compound samples and the standard at the excitation wavelength to be used for the fluorescence measurement. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.

-

Record the fluorescence emission spectrum of the this compound samples and the standard, ensuring the same excitation wavelength and instrument settings are used for all measurements.

-

Integrate the area under the emission spectra for all samples.

-

Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Determination of Zinc Dissociation Constant (Kd)

Objective: To measure the binding affinity of this compound for zinc.

Materials:

-

This compound stock solution

-

Assay Buffer

-

A series of zinc solutions of known concentrations

Procedure:

-

Prepare a series of solutions containing a fixed concentration of this compound (e.g., 1 µM) and varying concentrations of zinc in the assay buffer.[10]

-

Incubate the solutions to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity of each solution at the excitation and emission maxima of the zinc-bound form.

-

Plot the fluorescence intensity as a function of the zinc concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd. The equation for a one-site binding model is: F = F_min + (F_max - F_min) * ([Zn²⁺] / (Kd + [Zn²⁺])) Where:

-

F is the observed fluorescence

-

F_min is the fluorescence of the apo-indicator

-

F_max is the fluorescence of the zinc-saturated indicator

-

[Zn²⁺] is the free zinc concentration

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing the spectral properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 288574-78-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. A this compound-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Zinpyr-1: A Technical Guide to Quantum Yield and Brightness for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the fluorescent probe Zinpyr-1, focusing on its quantum yield and brightness. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for the detection and quantification of zinc ions (Zn²⁺) in biological systems. This document outlines the core photophysical properties of this compound, details the experimental protocols for their measurement, and illustrates the underlying signaling mechanism.

Quantitative Photophysical Properties of this compound

The efficacy of a fluorescent probe is primarily determined by its quantum yield (Φ) and molar extinction coefficient (ε), which together dictate its brightness. This compound, a fluorescein-based sensor, exhibits a significant increase in fluorescence upon binding to Zn²⁺.[1] The key quantitative parameters of this compound are summarized in the table below.

| Parameter | Condition | Value | Reference |

| Quantum Yield (Φ) | Zinc-free | 0.38 | [1] |

| Zinc-saturated (25 µM Zn²⁺) | 0.87 | [1] | |

| Molar Extinction Coefficient (ε) | at 515 nm (Zinc-free) | 79,500 M⁻¹cm⁻¹ | [1] |

| at 507 nm (Zinc-saturated) | 84,000 M⁻¹cm⁻¹ | [2] | |

| Excitation Maximum (λex) | Zinc-free | 515 nm | [1] |

| Zinc-saturated | 507 nm | [1] | |

| Emission Maximum (λem) | Zinc-saturated | 526 nm | [3] |

| Brightness (ε x Φ) | Zinc-free | 30,210 M⁻¹cm⁻¹ | Calculated |

| Zinc-saturated | 73,080 M⁻¹cm⁻¹ | Calculated |

Brightness Calculation: Brightness, a practical measure of a fluorophore's performance, is the product of its molar extinction coefficient and quantum yield.[4]

-

Brightness (Zinc-free): 79,500 M⁻¹cm⁻¹ * 0.38 = 30,210 M⁻¹cm⁻¹

-

Brightness (Zinc-saturated): 84,000 M⁻¹cm⁻¹ * 0.87 = 73,080 M⁻¹cm⁻¹

This compound Signaling Pathway

The fluorescence of this compound is modulated by a process known as photoinduced electron transfer (PET). In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the di-2-picolylamine (DPA) chelating moieties can be transferred to the excited fluorescein (B123965) core, quenching its fluorescence. Upon binding of a zinc ion, the DPA nitrogen electrons are engaged in coordination, which inhibits the PET process and results in a significant enhancement of fluorescence.[5]

Caption: this compound's fluorescence is activated by zinc binding, which inhibits photoinduced electron transfer.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined using the comparative method, with a well-characterized fluorescent standard such as fluorescein in 0.1 M NaOH (Φ = 0.95).[6][7]

Experimental Workflow:

Caption: Workflow for the determination of relative fluorescence quantum yield using a comparative method.

Methodology:

-

Solution Preparation:

-

Prepare stock solutions of this compound and the fluorescein standard in a suitable solvent (e.g., ethanol (B145695) or buffer).[8][9]

-

Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[10][11]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for all dilutions of this compound and the standard.

-

Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.[10]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each dilution.[13]

-

Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard.

-

The slope (gradient) of the resulting linear plots is determined for both the sample (Gradₓ) and the standard (Gradₛₜ).[10][13]

-

-

Quantum Yield Calculation: The quantum yield of this compound (Φₓ) is calculated using the following equation:[10][13]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Calculation of Brightness

The brightness of this compound is calculated by multiplying its molar extinction coefficient (ε) by its quantum yield (Φ).[4]

Calculation Workflow:

Caption: Logical relationship for the calculation of fluorophore brightness.

Methodology:

-

Determine Molar Extinction Coefficient (ε):

-

Prepare a series of known concentrations of this compound.

-

Measure the absorbance at the excitation maximum (λₘₐₓ).

-

Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of this line is the molar extinction coefficient (assuming a path length of 1 cm).[14]

-

-

Determine Quantum Yield (Φ):

-

Follow the protocol outlined in Section 3.1.

-

-

Calculate Brightness:

-

Multiply the experimentally determined molar extinction coefficient by the quantum yield.[4]

-

This guide provides a comprehensive overview of the key photophysical characteristics of this compound and the methodologies to quantify them. Accurate determination of these parameters is essential for the reliable application of this compound in zinc biology research and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 3. A this compound-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]

- 5. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. jascoinc.com [jascoinc.com]

- 9. norlab.com [norlab.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. jascoinc.com [jascoinc.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

Zinpyr-1: A Technical Guide to Zinc Binding Affinity and Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Zinpyr-1, a fluorescent sensor widely utilized for the detection and quantification of zinc ions (Zn²⁺). It details the sensor's zinc binding affinity, its dissociation constant (Kd), and the experimental protocols for their determination. Furthermore, this guide elucidates the mechanism of zinc sensing and presents a visual representation of the experimental workflow.

Core Quantitative Data

The photophysical and binding properties of this compound are summarized in the table below. These parameters are crucial for the design and interpretation of experiments involving this compound for zinc quantification.

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | 0.7 nM | pH 7 | [1][2] |

| Excitation Wavelength (λex) | ~507 nm (Zinc-bound) | pH 7 | [1] |

| Emission Wavelength (λem) | ~526 nm | pH 7 | |

| Quantum Yield (Φ) | 0.87 (Zinc-bound) | pH 7 | [1] |

| Quantum Yield (Φ) | 0.38 (Apo, zinc-free) | pH 7 | [1] |

| Fluorescence Enhancement | 3- to 5-fold upon zinc binding | Simulated physiological conditions | [3] |

Zinc Sensing Mechanism: Photoinduced Electron Transfer (PET)

The fluorescence of this compound is modulated by a process known as photoinduced electron transfer (PET). In its zinc-free (apo) form, the lone pair of electrons on the nitrogen atoms of the di-2-picolylamine (DPA) chelating moieties can transfer to the excited state of the fluorescein (B123965) fluorophore upon excitation. This non-radiative process quenches the fluorescence, resulting in a low quantum yield.

Upon binding of zinc, the DPA nitrogen atoms coordinate to the metal ion. This coordination lowers the energy of the lone pair electrons, effectively inhibiting the PET process. As a result, the excited fluorophore returns to its ground state via the emission of a photon, leading to a significant increase in fluorescence intensity.

Caption: Photoinduced Electron Transfer (PET) mechanism of this compound.

Experimental Protocol: Determination of Zinc Binding Affinity (Kd) by Fluorescence Titration

The dissociation constant (Kd) of this compound for zinc is determined through a fluorescence titration experiment. This involves monitoring the change in fluorescence intensity of a this compound solution upon incremental additions of a standardized zinc chloride (ZnCl₂) solution.

Materials and Reagents

-

This compound

-

Zinc Chloride (ZnCl₂)

-

Buffer solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0)

-

Deionized water

-

Microcuvettes for fluorescence spectroscopy

Instrumentation

-

Fluorometer capable of excitation at ~507 nm and emission scanning from ~515 nm to 650 nm.

Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare a standardized stock solution of ZnCl₂ (e.g., 10 mM in deionized water).

-

-

Preparation of Working Solutions:

-

Prepare a dilute working solution of this compound (e.g., 1 µM) in the desired buffer.

-

Prepare a series of dilutions of the ZnCl₂ stock solution to allow for precise incremental additions.

-

-

Fluorescence Titration:

-

Place a known volume of the this compound working solution into a microcuvette.

-

Record the initial fluorescence spectrum of the this compound solution (excitation at 507 nm, emission scan from 515 nm to 650 nm).

-

Add a small, known volume of the ZnCl₂ solution to the cuvette.

-

Mix thoroughly and allow the solution to equilibrate.

-

Record the fluorescence spectrum.

-

Repeat the addition and measurement steps until no further significant increase in fluorescence is observed (saturation).

-

Data Analysis

-

Integrate the fluorescence emission intensity over a defined wavelength range (e.g., 520-650 nm) for each zinc concentration.

-

Correct the fluorescence intensity for dilution at each addition step.

-

Plot the corrected, integrated fluorescence intensity as a function of the total zinc concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd value. The following equation can be used:

F = F_min + (F_max - F_min) * (([L] + [M] + Kd) - sqrt(([L] + [M] + Kd)^2 - 4[L][M])) / (2[L])*

Where:

-

F is the observed fluorescence intensity.

-

F_min is the fluorescence of the apo-sensor.

-

F_max is the fluorescence at saturation.

-

[L] is the total concentration of this compound.

-

[M] is the total concentration of Zn²⁺.

-

Kd is the dissociation constant.

-

References

- 1. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence quenching by photoinduced electron transfer in the Zn[superscript 2+] sensor this compound: a computational investigation [dspace.mit.edu]

Zinpyr-1 in Neuroscience: A Technical Guide to a Versatile Zinc Sensor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, the second most abundant trace metal in the brain, plays a critical role in a vast array of neurological processes. From maintaining the structural integrity of proteins to modulating synaptic transmission, its homeostasis is paramount for proper brain function. Dysregulation of zinc has been implicated in numerous neurological disorders, making the ability to visualize and quantify this ion in real-time a critical pursuit in neuroscience research. Zinpyr-1 (ZP-1) has emerged as a powerful tool in this endeavor. It is a cell-permeable, fluorescent sensor designed for the detection of intracellular zinc ions (Zn²⁺). This technical guide provides an in-depth overview of the applications of this compound in neuroscience research, complete with experimental protocols and quantitative data to aid researchers in its effective implementation.

This compound's core structure consists of a fluorescein (B123965) platform appended with two di-(2-picolyl)amine (DPA) moieties, which act as the zinc-binding ligands.[1][2] In its unbound state, the fluorescence of the fluorescein core is quenched through a photoinduced electron transfer (PET) mechanism.[1][2] Upon binding to Zn²⁺, this PET process is inhibited, leading to a significant increase in fluorescence intensity, allowing for the sensitive detection of intracellular zinc.

Core Properties and Mechanism of Action

This compound is prized for its high affinity for zinc and its robust fluorescent response upon binding. Its properties make it suitable for detecting the low nanomolar concentrations of free zinc typically found within the cytoplasm of mammalian cells.

Quantitative Data Summary

| Property | Value | Reference |

| Dissociation Constant (Kd) for Zn²⁺ | 0.7 ± 0.1 nM | [3] |

| Fluorescence Enhancement upon Zn²⁺ Binding | ~3-fold | [4] |

| Quantum Yield (Φ) - Metal-free ZP1 | 0.38 | [5] |

| Quantum Yield (Φ) - Zn²⁺-saturated ZP1 | 0.92 | [5] |

| Excitation Wavelength (λex) | ~507-515 nm | [6] |

| Emission Wavelength (λem) | ~513-558 nm | [6] |

Mechanism of Action Visualization

Caption: Mechanism of this compound fluorescence upon zinc binding.

Applications in Neuroscience Research

This compound's versatility has led to its adoption in a wide range of neuroscience applications, from basic cellular imaging to complex in vivo studies.

Imaging Intracellular Zinc in Neurons

A primary application of this compound is the visualization of basal and dynamic intracellular zinc levels in cultured neurons and brain slices. Its ability to readily cross cell membranes makes it an ideal probe for live-cell imaging.[4]

Experimental Workflow for Intracellular Zinc Imaging

Caption: Workflow for intracellular zinc imaging with this compound.

Subcellular Zinc Localization

Studies have utilized this compound in conjunction with organelle-specific dyes to map the subcellular distribution of labile zinc. These investigations have revealed significant zinc pools within the mitochondria, endoplasmic reticulum (ER), and Golgi apparatus of neurons and other cell types.[4]

Experimental Protocol for Mitochondrial Zinc Imaging

-

Cell Preparation: Culture primary cortical neurons for 7 days.

-

Dye Loading Solution: Prepare a solution containing 10 µM this compound and 250 nM MitoFluor Red 589 (a mitochondria-specific dye) in Hank's Balanced Salt Solution (HBSS).

-

Incubation: Incubate the neurons with the dye solution for 20 minutes at 37°C in a 5% CO₂ environment.

-

Washing: Wash the cells three times with HBSS.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for this compound (green fluorescence) and MitoFluor Red 589 (red fluorescence). Co-localization analysis can then be performed.[4]

Monitoring Synaptic Zinc Release

A key area of interest in zinc neurobiology is its role as a neuromodulator. Zinc is co-packaged with glutamate (B1630785) in the synaptic vesicles of a subset of glutamatergic neurons and is released into the synaptic cleft upon neuronal stimulation.[7][8] While this compound is primarily an intracellular probe, its derivatives have been instrumental in these studies. For instance, extracellular versions of this compound, which have a carboxylate group to prevent cell entry, can be used to detect synaptically released zinc.[1]

Logical Relationship in Synaptic Zinc Detection

Caption: Detecting synaptic zinc release with extracellular this compound.

Derivatives of this compound

To overcome some of the limitations of the parent molecule, several derivatives of this compound have been synthesized, expanding its utility in neuroscience research.

| Derivative | Key Feature | Application | Reference |

| Diacetyl-ZP1 (DA-ZP1) | Acetylated form that is non-fluorescent until hydrolyzed by intracellular esterases. Reduces background fluorescence. | Imaging intracellular zinc with improved signal-to-noise. | [1][2] |

| ZP1-5CO₂H / ZP1-6CO₂H | Addition of a carboxylate group prevents cell membrane permeability. | Detecting extracellular zinc, such as that released into the synaptic cleft. | [1] |

| ZP1-5CO₂Et / ZP1-6CO₂Et | Ester-masked carboxylate allows for cell entry, where it is cleaved by esterases, trapping the probe inside. | Long-term intracellular zinc imaging. | [1] |

| Me₂ZP1 / Me₄ZP1 | Methylated pyridine (B92270) rings result in a lower affinity for Zn²⁺ (Kd = 3.3 nM and 0.63 µM, respectively). | Measuring higher concentrations of zinc. | [9] |

Considerations and Best Practices

-

Calibration: For quantitative measurements of zinc concentration, in situ calibration is often necessary.

-

Phototoxicity and Photobleaching: As with any fluorescent probe, minimize light exposure to reduce phototoxicity and photobleaching.

-

Specificity: While this compound has high selectivity for Zn²⁺ over other biologically relevant cations like Ca²⁺ and Mg²⁺, it can be sensitive to heavy metals such as Cd²⁺ and Hg²⁺.[10]

-

Probe Concentration: Use the lowest effective concentration of this compound to avoid buffering intracellular zinc and potential artifacts.[11]

-

Controls: The use of a zinc chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), is essential to confirm that the observed fluorescence changes are indeed due to zinc.[3]

Conclusion

This compound and its family of derivatives represent a cornerstone in the toolkit for studying zinc neurobiology. Their ability to provide spatiotemporal information about zinc dynamics in living cells has been invaluable in elucidating the multifaceted roles of this ion in the nervous system. By understanding the principles of their function and adhering to rigorous experimental design, researchers can continue to leverage these powerful probes to unravel the complexities of zinc signaling in both health and disease.

References

- 1. Mobile zinc as a modulator of sensory perception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Development of Novel Zn2+ Loaded Nanoparticles Designed for Cell-Type Targeted Drug Release in CNS Neurons: In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Zinc Is Externalized Rather than Released during Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of this compound for the investigation of zinc signals in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A this compound-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cellular Zinc Dynamics in Plants: A Technical Guide to Zinpyr-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Zinpyr-1, a fluorescent probe, for the visualization and study of zinc homeostasis in plant biology. Zinc is an essential micronutrient for plants, playing critical roles as a cofactor for numerous enzymes and a structural component of proteins involved in a wide array of physiological processes. Understanding the subcellular distribution and dynamics of zinc is paramount for research in plant nutrition, stress physiology, and crop improvement. This compound has emerged as a valuable tool for in-vivo zinc imaging, enabling researchers to investigate the intricate mechanisms of zinc uptake, transport, and sequestration within plant cells and tissues.

Core Principles of this compound Function

This compound is a membrane-permeable, fluorescein-based sensor that exhibits a significant increase in fluorescence intensity upon binding to zinc ions (Zn²⁺). This "turn-on" fluorescence response allows for the sensitive and specific detection of labile zinc pools within cellular compartments. The probe's utility in plant biology stems from its ability to provide spatial and semi-quantitative information on zinc distribution at a subcellular level.

Quantitative Data Presentation

The following tables summarize the key photophysical and binding properties of this compound, providing a basis for experimental design and data interpretation.

| Property | Value | Reference |

| Dissociation Constant (Kd) | ~0.7 nM | [1][2] |

| Quantum Yield (Φ) - Zinc-free | 0.39 | [1] |

| Quantum Yield (Φ) - Zinc-bound | 0.87 | [1] |

| Fold Increase in Fluorescence | ~2.25-fold (Quantum Yield) | [1][2] |

| ~3.1-fold (Integrated Emission) | [1][2] | |

| Excitation Maximum (λex) - Zinc-free | 515 nm | [3] |

| Excitation Maximum (λex) - Zinc-bound | 507 nm | [1][3] |

| Emission Maximum (λem) | 513-558 nm | [3][4] |

Experimental Protocols

Detailed methodologies for the application of this compound in plant tissues are provided below. These protocols are adaptable for various plant species and experimental setups.

Protocol 1: this compound Staining of Arabidopsis thaliana Roots

This protocol is adapted from methodologies used for imaging zinc distribution in the roots of the model plant Arabidopsis thaliana.[5]

Materials:

-

Arabidopsis thaliana seedlings

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Murashige and Skoog (MS) medium (or other suitable growth medium)

-

N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) (for control experiments)

-

Confocal laser scanning microscope (CLSM)

Procedure:

-

Seedling Growth: Grow Arabidopsis thaliana seedlings on MS agar (B569324) plates under controlled environmental conditions.

-

Preparation of this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Preparation of Staining Solution: Dilute the this compound stock solution in liquid MS medium or a suitable buffer (e.g., 10 mM MES-KOH, pH 5.7) to a final concentration of 5-10 µM. It is crucial to vortex the solution thoroughly to ensure the dye is fully dissolved.

-

Staining: Carefully transfer the seedlings to the this compound staining solution. Incubate for 30-60 minutes at room temperature in the dark.

-

Washing: After incubation, gently wash the seedlings two to three times with fresh liquid MS medium or buffer to remove excess dye.

-

Mounting: Mount the stained roots on a microscope slide in a drop of fresh medium. Use a coverslip to gently flatten the sample.

-

Imaging: Visualize the this compound fluorescence using a confocal laser scanning microscope. Use an excitation wavelength of approximately 488 nm and collect the emission between 500 and 550 nm.

-

Control Experiment (TPEN Treatment): To confirm that the observed fluorescence is specific to zinc, treat a separate batch of stained seedlings with a 50-100 µM solution of the zinc-specific chelator TPEN for 20-30 minutes. A significant reduction in fluorescence intensity after TPEN treatment indicates that the signal was indeed from this compound bound to zinc.

Protocol 2: Histochemical Detection of Zinc in Plant Leaf Tissues

This protocol provides a method for preparing and staining leaf cross-sections to visualize zinc distribution.[4]

Materials:

-

Plant leaves

-

This compound

-

DMSO

-

Fixative solution (e.g., FAA: 50% ethanol (B145695), 5% acetic acid, 10% formalin)

-

Embedding medium (e.g., paraffin (B1166041) or agarose)

-

Microtome

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Tissue Fixation: Excise small sections of the leaf tissue and immediately immerse them in a fixative solution for several hours to overnight.

-

Dehydration and Embedding: Dehydrate the fixed tissue through a graded ethanol series and embed in paraffin or a suitable agarose (B213101) solution for sectioning.

-

Sectioning: Using a microtome, cut thin cross-sections (10-50 µm) of the embedded leaf tissue.

-

Rehydration and Staining: Mount the sections on microscope slides. If embedded in paraffin, de-paraffinize and rehydrate the sections. Prepare a 5-10 µM this compound staining solution in a suitable buffer. Apply the staining solution to the sections and incubate for 30-60 minutes in the dark.

-

Washing: Gently wash the sections with buffer to remove unbound dye.

-

Mounting and Imaging: Mount the stained sections with a coverslip and observe under a fluorescence microscope using appropriate filter sets for fluorescein (B123965) (e.g., excitation ~488 nm, emission ~510-550 nm).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks relevant to the use of this compound in plant biology.

Signaling Pathways and Cellular Processes

Caption: Zinc uptake, signaling, and this compound detection in a plant cell.

Experimental Workflow

Caption: Generalized workflow for this compound imaging in plant tissues.

Conclusion

This compound is a powerful and versatile tool for investigating the cell biology of zinc in plants. Its high sensitivity and specificity for zinc, coupled with its membrane permeability, make it well-suited for in-vivo imaging in a variety of plant species and tissues. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to gain valuable insights into the critical role of zinc in plant growth, development, and stress responses. The provided diagrams offer a conceptual framework for designing experiments and interpreting the resulting data in the context of known zinc homeostasis and signaling pathways.

References

- 1. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. Histochemical Detection of Zn in Plant Tissues [bio-protocol.org]

- 5. The use of the zinc-fluorophore, this compound, in the study of zinc homeostasis in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zinpyr-1 Cell Loading in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinpyr-1 (ZP1) is a cell-permeable, fluorescein-based fluorescent sensor designed for the detection of intracellular mobile zinc (Zn²⁺).[1][2][3] Its ability to provide a fluorescent signal upon binding to zinc makes it a valuable tool for investigating the roles of zinc in various cellular processes, including signal transduction and neurotransmission.[3][4] this compound exhibits a high affinity for zinc, with a dissociation constant (Kd) in the sub-nanomolar range, and displays a significant increase in fluorescence intensity upon zinc binding.[3][5][6] These characteristics, combined with its visible light excitation and emission spectra, make it well-suited for live cell imaging applications.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental planning.

Table 1: Spectral Properties of this compound

| Property | Wavelength/Value | Notes |

| Excitation Maximum (Zinc-bound) | 507 nm | A shift from ~515 nm in the zinc-free state is observed.[1][2][5] |

| Emission Maximum (Zinc-bound) | 526 nm | A filter range of 513-558 nm is commonly used.[2][7][8] |

| Quantum Yield (Zinc-bound) | ~0.87-0.9 | In the absence of zinc, the quantum yield is significantly lower (~0.38).[3][5] |

Table 2: Binding and Chemical Properties of this compound

| Property | Value | Notes |

| Dissociation Constant (Kd) for Zn²⁺ | ~0.7 nM | This high affinity allows for the detection of low concentrations of free zinc.[5][8] |

| Molecular Formula | C₄₆H₃₆Cl₂N₆O₅ | [2] |

| Formula Weight | 823.7 g/mol | [2] |

| Solubility | Soluble in DMF and DMSO | Stock solutions are typically prepared in anhydrous DMSO.[2][9] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[9]

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.[1][2] Stored properly, the solution is stable for at least 6 months at -80°C.[1]

Cell Loading Protocol for Live Cell Imaging

This protocol provides a general guideline. Optimal conditions, particularly this compound concentration and loading time, may vary depending on the cell type and experimental goals and should be determined empirically.[9]

Materials:

-

Cells cultured on a suitable imaging dish or plate (e.g., glass-bottom dishes)

-

This compound stock solution (1-5 mM in DMSO)

-

Pre-warmed cell culture medium or imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)[10]

-

(Optional) Nuclear counterstain (e.g., Hoechst 33258)[9]

-

(Optional) Zinc ionophore (e.g., pyrithione) for positive control experiments[11]

-

(Optional) Zinc chelator (e.g., TPEN) for negative control experiments[9]

Protocol:

-

Cell Preparation: Culture cells to the desired confluency on an appropriate imaging vessel.

-

Loading Solution Preparation: Dilute the this compound stock solution into pre-warmed cell culture medium or imaging buffer to a final working concentration. The recommended starting concentration is typically between 2.5 µM and 10 µM.[9][10] For some applications, concentrations as low as 0.05 µM have been used.[12]

-

Cell Loading:

-

Remove the existing culture medium from the cells.

-

Add the this compound loading solution to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 20-30 minutes.[9][10] Incubation times may need to be optimized and can range from 10 minutes to several hours for different probes and cell types.[9][10][13]

-

-

Washing:

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein.

-

Excitation: ~507 nm

-

Emission: ~526 nm

-

Controls for this compound Imaging

-

Positive Control: To confirm that this compound is responsive to intracellular zinc, cells can be treated with a zinc ionophore like pyrithione (B72027) (e.g., 50 µM) to increase intracellular zinc concentrations, which should result in a significant increase in fluorescence.[11]

-

Negative Control: To verify that the observed fluorescence is due to zinc, loaded cells can be treated with a membrane-permeable zinc chelator such as TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) (e.g., 100 µM), which should quench the this compound fluorescence.[9]

Visualizations

This compound Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 4. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A this compound-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Optimal Concentration of Zinpyr-1 for Live Cell Imaging of Labile Zinc

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zinpyr-1 is a cell-permeable, fluorescent sensor specifically designed for the detection of labile zinc (Zn²⁺) pools within living cells. Its utility in elucidating the roles of zinc in cellular signaling, homeostasis, and disease pathogenesis is well-established. The selection of an optimal this compound concentration is a critical parameter for successful and reproducible experiments, as it directly impacts the fluorescence signal, signal-to-noise ratio, and importantly, cell health. This document provides detailed application notes and protocols to guide researchers in determining the optimal this compound concentration for their specific cultured cell type and experimental design.

This compound operates on a photoinduced electron transfer (PET) mechanism. In its unbound state, the fluorophore is quenched. Upon binding to Zn²⁺, this quenching is disrupted, leading to a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or flow cytometry.

Key Considerations for Optimal this compound Concentration

The ideal concentration of this compound is a balance between achieving a robust fluorescent signal and minimizing potential artifacts or cellular toxicity. Several factors should be considered:

-

Cell Type: Different cell lines exhibit varying capacities for this compound uptake and sensitivity to the probe. Therefore, the optimal concentration is often cell-type dependent.

-

Basal Labile Zinc Levels: Cells with lower basal levels of labile zinc may require a slightly higher concentration of this compound to generate a detectable signal.

-

Experimental Goals: The required concentration may differ if the aim is to visualize basal zinc distribution versus detecting transient zinc fluxes induced by a stimulus.

-

Incubation Time: Shorter incubation times may necessitate higher concentrations to achieve adequate loading, while longer incubations may allow for lower, less-intrusive concentrations.

-

Instrumentation: The sensitivity of the detection instrument (e.g., confocal microscope, plate reader) can influence the required probe concentration.

Recommended Concentration Range

Based on a comprehensive review of published studies, a general working concentration range for this compound in cultured mammalian cells is 2.5 µM to 10 µM .[1] For most applications, starting with a concentration of 5 µM is a common and effective practice. It is crucial to empirically determine the optimal concentration for each specific cell line and experimental setup.

Quantitative Data Summary

The following table summarizes this compound concentrations and incubation times used in various cultured cell lines as reported in the scientific literature. This data serves as a valuable starting point for experimental design.

| Cell Line | This compound Concentration | Incubation Time | Key Findings | Reference |

| HeLa | 2.5 µM - 10 µM | 20 - 30 min | Co-localization with organelle markers for mitochondria, ER, and Golgi. | [1] |

| HIT T15 (Pancreatic β-cell) | 2.5 µM | 30 min | Visualization of zinc in the Golgi apparatus. | [1] |

| Rat Primary Cortical Neurons | 15 µM | Not Specified | Imaging of zinc in mitochondria of soma, axons, and dendrites. | [1] |

| MCF7 (Breast Cancer) | 2.5 µM | 30 min | Determined to be the most suitable probe for free Zn²⁺ quantification compared to TSQ and FluoZin-3. | [2] |

| T47D (Breast Cancer) | 2.5 µM | 30 min | Quantification of basal free intracellular zinc levels. | [2] |

| MDA-MB-231 (Breast Cancer) | 2.5 µM | 30 min | Measurement of zinc fluxes following incubation with extracellular zinc. | [2] |

| MCF10A (Non-malignant Breast) | 2.5 µM | 30 min | Comparison of zinc uptake with cancerous cell lines. | [2] |

| Jurkat (T-lymphocyte) | Not Specified | Not Specified | Used to measure free Zn²⁺ in cell lysates, yielding values of 0.1-0.2 nM. | [3] |

| Arabidopsis Roots (Plant Model) | 20 µM | 3 h | Visualization of zinc localization in the xylem and pericycle cells. | [4] |

Experimental Protocols

I. Protocol for Determining Optimal this compound Concentration

This protocol outlines a method to identify the optimal working concentration of this compound for a specific cell line by assessing the signal-to-background ratio and monitoring for signs of cytotoxicity.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Positive control: Zinc sulfate (B86663) (ZnSO₄) solution (e.g., 100 µM in water)

-

Negative control (optional): TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) solution (e.g., 50 µM in DMSO)

-

Fluorescence microscope with appropriate filter sets (Excitation ~490-500 nm, Emission ~520-530 nm)

-

96-well, black, clear-bottom microplate suitable for fluorescence microscopy

Procedure:

-

Cell Seeding: Seed cells into a 96-well microplate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

-

Preparation of this compound Working Solutions: Prepare a series of this compound working solutions in serum-free medium or an appropriate buffer (e.g., HBSS) at concentrations ranging from 1 µM to 20 µM. A suggested series is 1, 2.5, 5, 10, and 20 µM.

-

Cell Loading:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with warm PBS or HBSS.

-

Add the prepared this compound working solutions to the respective wells. Include a "no dye" control.

-

Incubate the plate at 37°C in a CO₂ incubator for 30 minutes.

-

-

Washing:

-

Aspirate the this compound loading solution.

-

Wash the cells twice with warm PBS or HBSS to remove any excess, unbound probe.

-

Add fresh, pre-warmed culture medium or imaging buffer to each well.

-

-

Controls (Optional but Recommended):

-

Positive Control: To a set of wells loaded with the median concentration of this compound (e.g., 5 µM), add a final concentration of 50-100 µM ZnSO₄ to saturate the probe and observe the maximum fluorescence.

-

Negative Control: To another set of wells loaded with the median this compound concentration, add a final concentration of 20-50 µM TPEN, a zinc chelator, to observe the minimal fluorescence.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, gain) across all conditions.

-

Visually inspect the cells for any morphological changes that might indicate cytotoxicity (e.g., cell rounding, detachment, blebbing).

-

Quantify the mean fluorescence intensity of the cells for each this compound concentration.

-

Plot the mean fluorescence intensity against the this compound concentration. The optimal concentration will be within the linear range of this curve, providing a good signal without reaching saturation and showing no signs of cytotoxicity.

-

II. Standard Protocol for Live Cell Imaging with this compound

This protocol is for the routine use of this compound for imaging labile zinc in cultured cells once the optimal concentration has been determined.

Materials:

-

Cultured cells grown on glass-bottom dishes or appropriate imaging chambers

-

Complete cell culture medium

-

PBS or HBSS

-

Optimal working solution of this compound in serum-free medium or buffer

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells to the desired confluency in your chosen imaging vessel.

-

Probe Loading:

-

Washing:

-

Aspirate the this compound solution.

-

Wash the cells twice with warm PBS or HBSS.

-

Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

-

-

Live Cell Imaging:

-

Immediately transfer the cells to the fluorescence microscope.

-

Acquire images using the appropriate filter set (Excitation/Emission: ~495/525 nm).

-

For experiments involving zinc fluxes, acquire a baseline fluorescence reading before adding the stimulus and then perform time-lapse imaging.

-

Visualizations

References

- 1. e-century.us [e-century.us]

- 2. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of this compound for the investigation of zinc signals in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Zinpyr-1 Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Zinpyr-1, a cell-permeable fluorescent probe, for the detection and quantification of intracellular mobile zinc (Zn²⁺). This compound is a valuable tool for studying zinc homeostasis and its role in various cellular processes.

Introduction